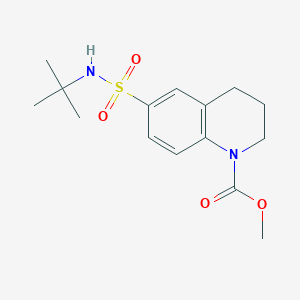
2H-Quinoline-1-carboxylic acid, 6-tert-butylsulfamoyl-3,4-dihydro-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-[(tert-butylamino)sulfonyl]-3,4-dihydro-1(2H)-quinolinecarboxylate is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core, a tert-butylamino group, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-[(tert-butylamino)sulfonyl]-3,4-dihydro-1(2H)-quinolinecarboxylate typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the tert-butylamino group and the sulfonyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-[(tert-butylamino)sulfonyl]-3,4-dihydro-1(2H)-quinolinecarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions. For example, oxidation reactions may use oxidizing agents like potassium permanganate, while reduction reactions may use reducing agents like lithium aluminum hydride. Substitution reactions may involve nucleophiles or electrophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
Methyl 6-[(tert-butylamino)sulfonyl]-3,4-dihydro-1(2H)-quinolinecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 6-[(tert-butylamino)sulfonyl]-3,4-dihydro-1(2H)-quinolinecarboxylate involves its interaction with specific molecular targets. The tert-butylamino group and the sulfonyl group play crucial roles in binding to these targets, which can include enzymes, receptors, and other proteins. The pathways involved in its mechanism of action may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to methyl 6-[(tert-butylamino)sulfonyl]-3,4-dihydro-1(2H)-quinolinecarboxylate include:
Quinoline derivatives: These compounds share the quinoline core structure.
Sulfonyl-containing compounds: These compounds contain the sulfonyl functional group.
Tert-butylamino derivatives: These compounds include the tert-butylamino group.
Uniqueness
What sets methyl 6-[(tert-butylamino)sulfonyl]-3,4-dihydro-1(2H)-quinolinecarboxylate apart is the combination of these functional groups in a single molecule. This unique structure imparts specific chemical and biological properties that make it valuable for various applications.
Properties
Molecular Formula |
C15H22N2O4S |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
methyl 6-(tert-butylsulfamoyl)-3,4-dihydro-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C15H22N2O4S/c1-15(2,3)16-22(19,20)12-7-8-13-11(10-12)6-5-9-17(13)14(18)21-4/h7-8,10,16H,5-6,9H2,1-4H3 |
InChI Key |
HPGBPQLYEKPGIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC2=C(C=C1)N(CCC2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















